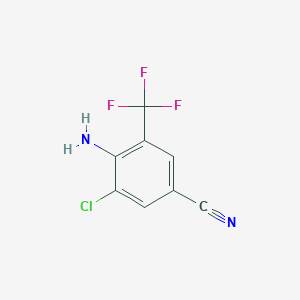

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile

Description

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile (CAS RN: 62584-30-9) is a fluorinated aromatic nitrile derivative featuring an amino group (-NH₂) at position 4, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. Its molecular formula is C₈H₄ClF₃N₂, with a calculated molecular weight of 220.45 g/mol. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging the electron-withdrawing effects of the -CF₃ and -CN groups to modulate reactivity and stability in target molecules .

Properties

IUPAC Name |

4-amino-3-chloro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBUJICJITXTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590570 | |

| Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62584-25-2 | |

| Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile typically proceeds through the following key steps:

- Nitration: Introduction of a nitro group onto a 3-chloro-5-(trifluoromethyl)benzonitrile precursor to form a nitro-substituted intermediate.

- Reduction: Conversion of the nitro group to an amino group, commonly achieved by catalytic hydrogenation or reduction with iron powder.

- Purification: Isolation of the final product through recrystallization or chromatographic techniques to ensure high purity.

This stepwise approach allows for controlled functionalization and high regioselectivity, essential for the compound’s applications in pharmaceuticals and agrochemicals.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | Concentrated nitric acid/sulfuric acid mix | Electrophilic aromatic substitution |

| Reduction | Iron powder/acid or catalytic hydrogenation | Converts –NO₂ to –NH₂ |

| Purification | Recrystallization or chromatography | Ensures >99% purity |

This method is widely used in both laboratory and industrial settings, with modifications to optimize yield and scalability.

Industrial Production Techniques

Industrial synthesis focuses on scalability, yield optimization, and environmental considerations. Key features include:

- Continuous flow reactors: Enhance reaction control and safety during nitration and reduction steps.

- Advanced purification: Use of high-performance liquid chromatography (HPLC) and recrystallization to achieve consistent product quality.

- Quality control: Monitoring via NMR, HPLC, and UV spectroscopy to validate intermediate and final product structure and purity.

These improvements reduce by-products, waste, and energy consumption, aligning with green chemistry principles.

Alternative Synthetic Strategies and Intermediate Validation

An alternative approach involves multi-step functionalization starting from trifluoromethyl-substituted benzonitrile derivatives:

- Halogenation/Substitution: Chlorination at the 3-position via electrophilic aromatic substitution or nucleophilic displacement.

- Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as CF₃Cu or CF₃SiMe₃.

- Amination: Reduction of nitro intermediates or catalytic amination (e.g., Buchwald-Hartwig coupling) to install the amino group.

Intermediate validation methods include:

| Technique | Purpose | Typical Observations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Retention times matched to standards (e.g., nitro intermediate ~3.0 min) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation of substituents | Amino group singlet at δ 6.5–7.0 ppm (¹H NMR); CF₃ group quartet in ¹⁹F NMR |

| UV-Vis Spectroscopy | Detection of aromatic and nitro groups | Absorption peaks corresponding to functional groups |

These analytical techniques ensure precise control over synthesis and product quality.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Challenges/Notes |

|---|---|---|---|

| Nitration | Electrophilic substitution on 3-chloro-5-(CF₃)benzonitrile | Straightforward, well-established | Requires careful temperature control |

| Reduction | Iron powder reduction or catalytic hydrogenation | Cost-effective (iron powder); high selectivity (catalytic) | Iron powder extraction can be challenging |

| Halogenation/Substitution | Chlorination via electrophilic substitution or nucleophilic displacement | High regioselectivity | Requires strong acids or bases |

| Trifluoromethylation | Use of CF₃ reagents (e.g., CF₃Cu, CF₃SiMe₃) | Efficient CF₃ introduction | Reagents can be sensitive and costly |

| Amination | Reduction of nitro or Buchwald-Hartwig coupling | Versatile amination methods | Requires careful control to avoid over-reduction |

Research Findings and Process Optimization

- Studies have shown that the use of catalytic hydrogenation for nitro reduction leads to higher purity and fewer side products compared to iron powder reduction.

- Continuous flow nitration reactors improve reaction safety and scalability.

- The use of modern trifluoromethylation reagents allows for milder conditions and better yields.

- Analytical validation through HPLC and NMR is critical for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a precursor for the development of new drugs with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is distinguished from structurally related benzonitriles by the unique positioning of its substituents. Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparisons

Functional and Application Differences

- Electron-Withdrawing Effects : The -CF₃ and -CN groups in all analogs enhance electrophilicity, but the chlorine in the target compound further increases reactivity in nucleophilic aromatic substitution .

- Pharmaceutical Relevance: 4-Amino-2-(trifluoromethyl)benzonitrile is critical in quality control for bicalutamide, whereas the target compound’s chloro-substituted structure may improve binding affinity in pesticidal or medicinal targets .

- Chromatographic Behavior: Positional isomers (e.g., 4-amino vs. 2-amino derivatives) exhibit distinct HPLC retention times, underscoring the importance of substituent placement in analytical methods .

Biological Activity

4-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various cancer cell lines, and pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Amino group : Contributes to the compound's interaction with biological targets.

- Chloro group : Enhances lipophilicity and may affect binding affinity.

- Trifluoromethyl group : Known to improve metabolic stability and bioactivity.

Anticancer Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induces apoptosis via mitochondrial pathways |

| HeLa (Cervical Cancer) | 8.2 | Inhibits tubulin polymerization |

| MDA-MB-231 (Breast Cancer) | 9.0 | Disrupts microtubule dynamics |

These findings suggest that the compound's mechanism may involve disruption of microtubule assembly, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

The mechanism by which this compound exerts its effects appears to be multifaceted:

- Tubulin Inhibition : It has been shown to inhibit tubulin polymerization, similar to other known antitubulin agents like combretastatin A-4 .

- Apoptotic Pathways : The compound activates apoptotic pathways in cancer cells, leading to increased rates of programmed cell death .

- Cell Cycle Arrest : Accumulation of cells in the G2/M phase indicates that the compound interferes with normal cell cycle progression .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated significant inhibition of tumor growth when treated with this compound, supporting its potential as an effective anticancer agent .

- Combination Therapy Trials : Preliminary results from trials combining this compound with established chemotherapeutics showed enhanced efficacy and reduced resistance in resistant cancer cell lines .

Q & A

Q. Intermediate Validation :

- Purity Analysis : Use HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) and UV detection at 254 nm to monitor intermediates. Relative retention times should align with standards (e.g., 3.0 minutes for nitro intermediates) .

- Structural Confirmation : NMR (¹H/¹³C) to verify substituent positions. For example, the amino group shows a singlet at δ 6.5–7.0 ppm in DMSO-d₆, while the trifluoromethyl group exhibits a quartet in ¹⁹F NMR .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to meta/para substituents. The amino proton resonates as a broad peak at δ 5.5–6.0 ppm .

- ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms the trifluoromethyl group .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 240.5 (calculated: 239.58) with fragments corresponding to loss of Cl (Δ m/z 35) or CF₃ (Δ m/z 69) .

Q. Chromatography :

- HPLC : Use a mobile phase of acetonitrile:water (70:30) with 0.1% formic acid. Retention time ~6.5 minutes on a C18 column .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound in antimicrobial studies?

Answer:

Discrepancies often arise from:

Purity Variability : Impurities like 4-amino-2-(trifluoromethyl)benzonitrile (a common byproduct) can skew bioactivity. Quantify impurities via HPLC with a relative response factor of 1.4 for accurate correction .

Assay Conditions : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or culture media (e.g., cation-adjusted Mueller-Hinton broth) affect MIC values. Standardize protocols using CLSI guidelines .

Solubility Issues : The compound’s low aqueous solubility may lead to inconsistent dosing. Use co-solvents (e.g., DMSO ≤1%) and validate concentration via UV-Vis at λmax 280 nm .

Advanced: What strategies optimize HPLC method development for detecting trace impurities in this compound?

Answer:

Key Parameters :

Q. Validation Data :

| Parameter | Value |

|---|---|

| LOD (Impurities) | 0.05% (0.1 µg/mL) |

| LOQ | 0.15% (0.3 µg/mL) |

| Linearity (R²) | ≥0.999 (0.1–1.0 µg/mL) |

| Recovery | 98–102% |

Challenges : Co-elution of structurally similar impurities. Resolve by adjusting column temperature (30–40°C) or using ion-pair reagents (e.g., 0.01 M heptafluorobutyric acid) .

Advanced: How do electronic and steric effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing (-I effect), deactivating the benzene ring and directing electrophilic attacks to the meta position. This stabilizes intermediates in Suzuki-Miyaura couplings but slows reaction rates (k ≈ 10⁻³ s⁻¹ at 80°C) .

- Steric Effects : The bulky -CF₃ group hinders access to the 5-position, requiring catalysts with high steric tolerance (e.g., XPhos Pd G3). Yields drop from 85% to 60% when coupling with arylboronic acids bearing ortho substituents .

Q. Mitigation Strategies :

- Use microwave-assisted synthesis (100°C, 10 min) to enhance reaction efficiency.

- Employ directing groups (e.g., -NH₂) to override -CF₃’s deactivation .

Advanced: What computational approaches predict the metabolic pathways of this compound in pharmacokinetic studies?

Answer:

Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation (e.g., CYP3A4). The amino group is a primary site for N-hydroxylation (ΔG‡ ≈ 25 kcal/mol) .

Molecular Dynamics (MD) : Simulate binding affinity to hepatic enzymes. The trifluoromethyl group increases hydrophobicity (LogP ≈ 2.8), favoring interactions with CYP2D6’s hydrophobic pocket .

In Silico Metabolism Tools : Software like MetaSite predicts major metabolites:

- Phase I : Hydroxylation at the 4-position (65% likelihood).

- Phase II : Glucuronidation of the amino group (30% likelihood) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.